molecular formula C22H28N2O3 B11334754 2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide

2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11334754
M. Wt: 368.5 g/mol
InChI Key: CYRKWGKBDIKVFI-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a morpholine ring, a phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylphenol with an appropriate halogenated acetamide to form 2-(4-methylphenoxy)acetamide.

    Introduction of the Morpholine Ring: The intermediate is then reacted with 2-(4-methylphenyl)-2-(morpholin-4-yl)ethylamine under suitable conditions to form the final product.

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate. The reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and morpholine rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives at the acetamide group.

Scientific Research Applications

2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)acetamide: Lacks the morpholine ring and the additional phenyl group.

    N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide: Lacks the phenoxy group.

Uniqueness

2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of both the morpholine ring and the phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C22H28N2O3/c1-17-3-7-19(8-4-17)21(24-11-13-26-14-12-24)15-23-22(25)16-27-20-9-5-18(2)6-10-20/h3-10,21H,11-16H2,1-2H3,(H,23,25)

InChI Key

CYRKWGKBDIKVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)C)N3CCOCC3

Origin of Product

United States

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